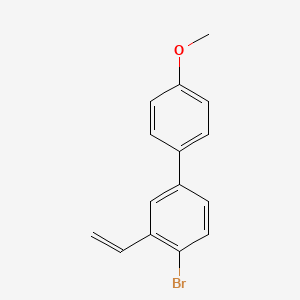![molecular formula C19H15NO B14127693 N-Phenyl-[1,1'-biphenyl]-2-carboxamide CAS No. 13234-80-5](/img/structure/B14127693.png)
N-Phenyl-[1,1'-biphenyl]-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-[1,1’-biphenyl]-2-carboxamide is an organic compound that features a biphenyl structure with a phenyl group attached to the nitrogen atom of a carboxamide group. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the biphenyl compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of N-Phenyl-[1,1’-biphenyl]-2-carboxamide may involve large-scale coupling reactions followed by amide formation. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, similar to benzene, due to the presence of aromatic rings.
Nucleophilic Substitution: The carboxamide group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while nucleophilic substitution can produce various substituted amides .
Wissenschaftliche Forschungsanwendungen
N-Phenyl-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Phenyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-[1,1’-biphenyl]-2-carboxamide can be compared with other similar compounds such as:
N-Phenylbenzamide: A related compound with a single phenyl ring, used in similar applications but with different properties due to the absence of the biphenyl core.
Conclusion
N-Phenyl-[1,1’-biphenyl]-2-carboxamide is a versatile compound with significant applications in organic electronics, pharmaceuticals, and materials science. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
13234-80-5 |
|---|---|
Molekularformel |
C19H15NO |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
N,2-diphenylbenzamide |
InChI |
InChI=1S/C19H15NO/c21-19(20-16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H,20,21) |
InChI-Schlüssel |
JVRMUFJCFLXSMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)
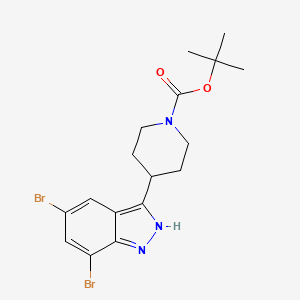
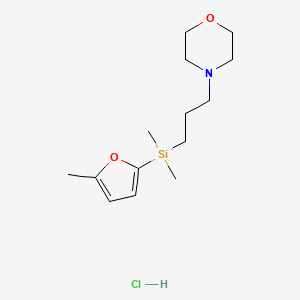
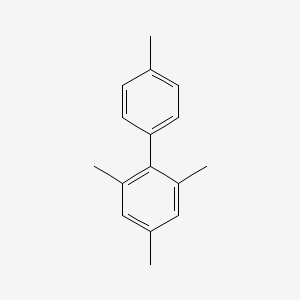
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127654.png)
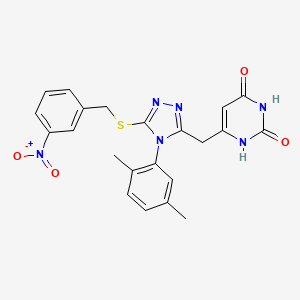
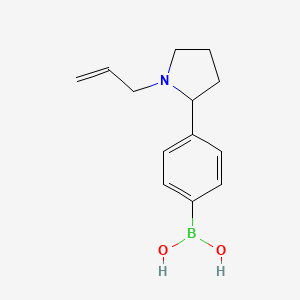
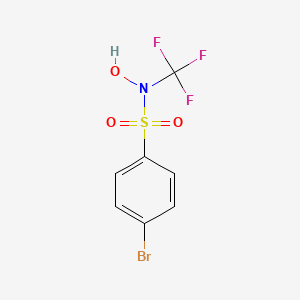
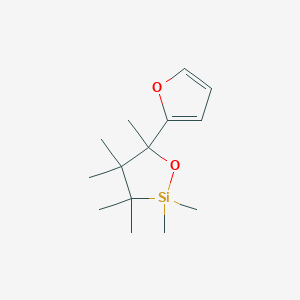
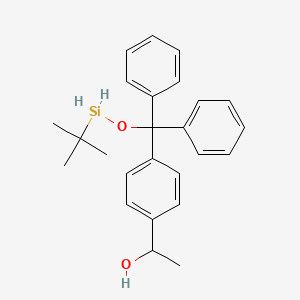
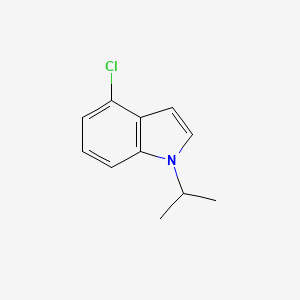
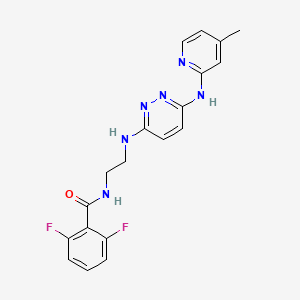
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
